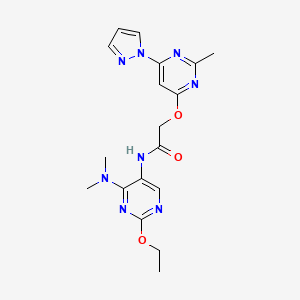

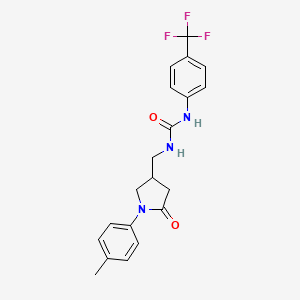

![molecular formula C15H10F3IN2 B2916231 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-60-7](/img/structure/B2916231.png)

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazopyridines .Molecular Structure Analysis

The molecular structure of “6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

The synthesis of imidazopyridines is based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications

Synthesis and Characterization of Fluorescent Analogs

Researchers have developed fluorescent analogs of imidazo[1,2-a]pyridine, such as 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside, for studying the localization and transport of cytokinins in plant cells or tissues. These compounds, synthesized through palladium-catalyzed coupling followed by ammonolysis and acid hydrolysis, exhibited enhanced fluorescence and strong cytokinin activity in bioassays, making them useful tools in plant biology research (S. Nishikawa et al., 2000).

Ionic Liquids Synthesis

Direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including imidazo[1,2-a]pyridine, has been utilized to produce a variety of room temperature ionic liquids (RTILs). This method, employing N-methyl bis((perfluoroalkyl)sulfonyl)imides or trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide, offers a straightforward approach to generating RTILs with potential applications in various chemical processes (Jie Zhang et al., 2003).

Structural and Charge Distribution Studies

X-ray structural investigations and semi-empirical calculations of charge distribution on 2-phenylimidazo[1,2-a]pyridine and related salts have provided insights into their geometry and electron density distribution. The studies revealed short cation-anion contacts in the structures, offering valuable information for designing new compounds with desired physical and chemical properties (V. Tafeenko et al., 1996).

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs for various diseases .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities

Pharmacokinetics

Imidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability

Result of Action

Imidazole derivatives are known to have a variety of effects at the molecular and cellular level due to their broad range of biological activities

properties

IUPAC Name |

6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWMTPMTNZVJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

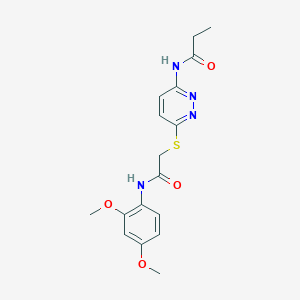

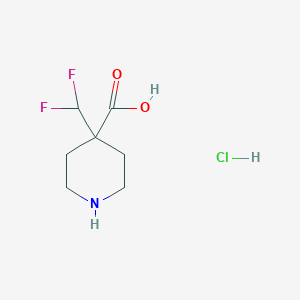

![N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2916148.png)

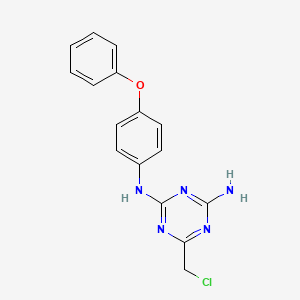

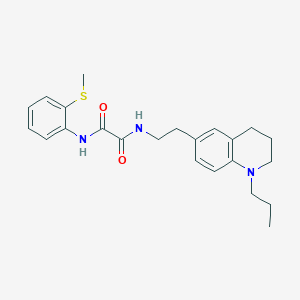

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)

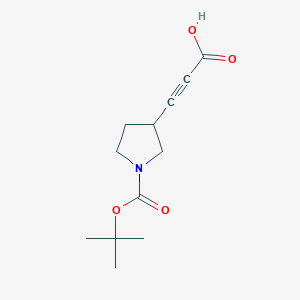

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2916155.png)

![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)

![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)

![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)

![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)